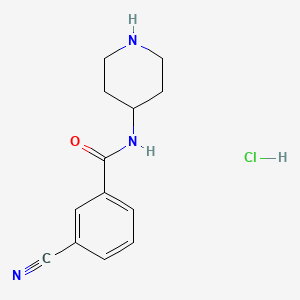
3-Cyano-N-piperidin-4-yl-benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-N-piperidin-4-yl-benzamide hydrochloride is a compound that can be associated with a class of benzamide derivatives. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzamide derivatives and their synthesis, molecular structures, and chemical properties, which can provide insights into the analysis of 3-Cyano-N-piperidin-4-yl-benzamide hydrochloride.
Synthesis Analysis
The synthesis of benzamide derivatives is well-documented in the provided literature. For instance, a series of N-(Pyridin-3-yl)benzamides was synthesized and evaluated for their inhibitory potential against human enzymes . Another study describes the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions . Although these methods do not directly apply to the synthesis of 3-Cyano-N-piperidin-4-yl-benzamide hydrochloride, they suggest that similar synthetic routes could be employed, such as acylation reactions of appropriate amines.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their function and interaction with biological targets. The solid-state properties of some benzamide derivatives were revealed by X-ray single crystallography, providing insights into their three-dimensional conformations . Understanding the molecular structure is essential for predicting the reactivity and interaction of 3-Cyano-N-piperidin-4-yl-benzamide hydrochloride with biological molecules.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be inferred from their interactions with various biological targets. For example, N-(Pyridin-3-yl)benzamides were found to be selective inhibitors of human aldosterone synthase (CYP11B2), indicating a specific chemical interaction between the benzamide moiety and the enzyme . Additionally, the colorimetric sensing behavior of certain benzamide derivatives towards fluoride anions suggests that these compounds can undergo specific chemical reactions in the presence of certain analytes .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The study involving colorimetric sensing of fluoride anions demonstrates how the introduction of specific functional groups can lead to observable changes in physical properties, such as color transitions . These properties are important for the practical applications of benzamide derivatives, including their use as sensors or therapeutic agents.
科学的研究の応用
DNA Binding and Cellular Staining Applications Hoechst 33258 and its analogues, including benzamide derivatives, have been widely recognized for their ability to bind to the minor groove of double-stranded B-DNA, demonstrating specificity for AT-rich sequences. This property has been leveraged in various scientific applications, notably in cell biology for chromosome and nuclear staining, and in flow cytometry for analyzing nuclear DNA content values. Hoechst derivatives serve as foundational compounds for drug design, offering insights into DNA sequence recognition and binding mechanisms. The versatility of these compounds extends to their use as radioprotectors and topoisomerase inhibitors, highlighting their potential in rational drug design and molecular biology research (Issar & Kakkar, 2013).
Prokinetic Agent Development Cisapride, a substituted piperidinyl benzamide chemically related to metoclopramide, represents another application area of benzamide derivatives. As a prokinetic agent, cisapride enhances gastrointestinal motility through the facilitation of acetylcholine release in the gut. Its specificity and absence of central depressant or antidopaminergic effects underscore the therapeutic potential of benzamide derivatives in addressing gastrointestinal motility disorders. Such compounds have shown efficacy in improving symptoms and healing rates in conditions like reflux oesophagitis, showcasing the clinical significance of benzamide derivatives in gastroenterology (McCallum et al., 1988).
Antipsychotic Drug Research The development and study of lurasidone, a benzisothiazole antipsychotic drug, highlight the role of benzamide derivatives in psychiatric medication. Lurasidone's unique pharmacodynamic profile, with its efficacy in treating psychotic and major affective disorders, exemplifies the impact of benzamide derivatives in mental health treatment. Its regulatory approval for schizophrenia treatment and low risk of metabolic side effects, compared to other antipsychotics, emphasize the therapeutic value and ongoing research potential of benzamide-based compounds in addressing complex psychiatric conditions (Pompili et al., 2018).
Chemokine Receptor Antagonists Benzamide derivatives have also been explored for their potential in treating allergic diseases through the inhibition of chemokine receptors like CCR3. The development of small molecule antagonists, including bipiperidine and piperazine derivatives, highlights the strategic role of benzamide compounds in modulating immune responses. These antagonists, with their reported efficacy in binding to CCR3 and inhibiting eosinophil chemotaxis, underscore the therapeutic promise of benzamide derivatives in managing conditions like asthma and allergic rhinitis, reflecting the broader applicability of these compounds in immunology and allergy research (Willems & IJzerman, 2009).
特性
IUPAC Name |
3-cyano-N-piperidin-4-ylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c14-9-10-2-1-3-11(8-10)13(17)16-12-4-6-15-7-5-12;/h1-3,8,12,15H,4-7H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGXKNABFCYOTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CC(=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-N-piperidin-4-yl-benzamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

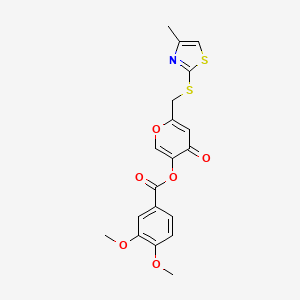
![N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2525883.png)
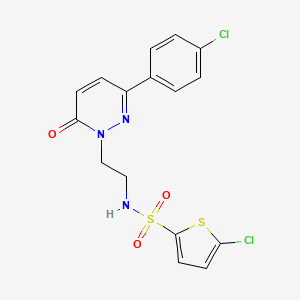
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2525887.png)
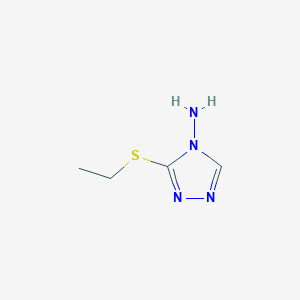
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2525890.png)
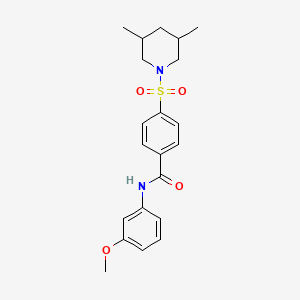
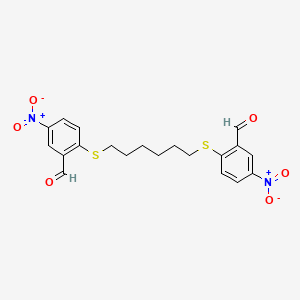
![6-(3,5-Dimethylpyrazol-1-yl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2525894.png)
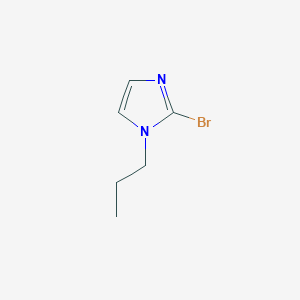
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B2525899.png)
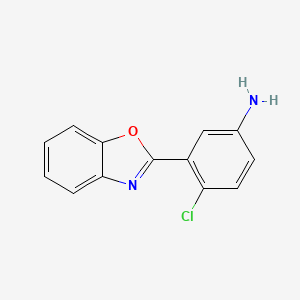
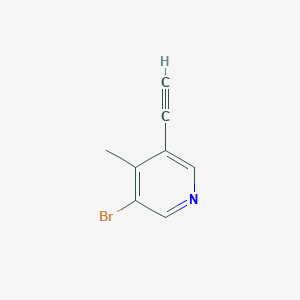
![N-(4-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525904.png)